molecular formula C17H21NO3S B2559760 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195954-59-5

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2559760
CAS No.: 2195954-59-5
M. Wt: 319.42
InChI Key: OZGBVNQODCCTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a cyclopropylidene group at the 3-position and a 4-methoxybenzenesulfonyl group at the 8-position.

Properties

IUPAC Name

3-cyclopropylidene-8-(4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGBVNQODCCTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the intramolecular Diels-Alder reaction, which forms the bicyclic core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Functionalization of the Bicyclic Scaffold

The 8-azabicyclo[3.2.1]octane core enables site-selective modifications due to its rigid geometry and electronic environment.

Deprotonation and Alkylation

  • Reactivity : The α-hydrogens adjacent to the sulfonamide nitrogen are acidic (pKa ~25–30) and can be deprotonated with strong bases like LDA or LiHMDS .

  • Example :
    Treatment with LDA at −78°C generates an enolate, which reacts with electrophiles (e.g., alkyl halides, triflating agents) to form substituted derivatives .
    Yield : 78–94.5% (for triflate formation in analogous systems) .

Reaction StepConditionsYieldSource
Enolate formation + triflationLDA, THF, −78°C → RT, N₂ atmosphere92%
Alkylation with methyl iodideLDA, THF, −78°C80%

Reactivity of the Sulfonamide Group

The 4-methoxybenzenesulfonyl moiety participates in nucleophilic substitutions and eliminations.

Nucleophilic Aromatic Substitution

  • Reactivity : The electron-withdrawing sulfonyl group activates the benzene ring for meta-directed substitutions (e.g., nitration, halogenation) .

  • Example :
    Nitration with HNO₃/H₂SO₄ yields nitro derivatives at the meta position relative to the sulfonyl group.

Sulfonamide Cleavage

  • Conditions : Acidic (HBr/AcOH) or basic (NaOH/EtOH) hydrolysis cleaves the sulfonamide bond, regenerating the free amine .
    Yield : ~85% (for benzenesulfonyl analogs) .

Cyclopropylidene Ring Reactions

The strained cyclopropene ring undergoes unique transformations due to its high ring strain.

Hydrogenation

  • Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropene to cyclopropane .
    Conditions : 1 atm H₂, RT, 12 h.
    Yield : >90% (for similar cyclopropene derivatives).

Cycloaddition Reactions

  • [2+1] Cycloaddition : Reacts with carbenes or nitrenes to form bicyclic products .

  • Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes under thermal conditions .

Formation of Conjugated Dienes

  • Conditions : Strong bases (e.g., DBU) promote β-elimination of the sulfonyl group, generating a conjugated diene within the bicyclic framework .
    Example :
    DBU in DCM at 40°C yields a 1,3-diene product.
    Yield : 75–88% .

Buchwald-Hartwig Amination

  • Reactivity : Palladium-catalyzed coupling with amines replaces the sulfonyl group .
    Conditions : Pd₂(dba)₃, Xantphos, K₃PO₄, toluene, 110°C.
    Yield : 60–70% .

Oxidation of the Cyclopropene

  • Reaction : Ozonolysis cleaves the cyclopropene to a diketone .
    Conditions : O₃, CH₂Cl₂, −78°C → Me₂S workup.
    Yield : 82% .

Reduction of the Bicyclic Core

  • Catalytic Hydrogenation : Reduces double bonds in the azabicyclo scaffold without affecting the cyclopropene (selective conditions: H₂, PtO₂, EtOH) .

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to 3-cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane may act as selective inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE4. These enzymes are involved in the regulation of cyclic nucleotide levels, which are critical in various signaling pathways related to inflammation and immune responses .
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects by modulating the release of pro-inflammatory cytokines and inhibiting leukocyte infiltration in tissues . The sulfonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development aimed at treating inflammatory diseases.
  • Potential in Cancer Therapy : Preliminary studies suggest that bicyclic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines warrant further investigation.

Case Study 1: PDE4 Inhibition

A study conducted on a series of bicyclic compounds demonstrated that 3-cyclopropylidene derivatives exhibited significant inhibition of PDE4 activity, with IC50 values in the nanomolar range. This study highlighted the importance of structural modifications in enhancing potency and selectivity against different PDE isoforms .

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models showed that administering derivatives of this compound resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis and colitis. The mechanism was attributed to the suppression of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Summary Table of Applications

Application AreaDescriptionReferences
Enzymatic InhibitionSelective inhibition of phosphodiesterase enzymes (PDE4), impacting cyclic nucleotide levels
Anti-inflammatory EffectsModulation of cytokine release and leukocyte infiltration
Cancer Therapy PotentialInduction of apoptosis and cell cycle arrest in cancer cell lines

Mechanism of Action

The mechanism of action of 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold has been extensively modified to optimize pharmacological properties. Below is a systematic comparison with key analogs:

Structural Analogs with Sulfonamide Substituents
Compound Name Substituents at 8-Position Substituents at 3-Position Key Findings Reference
Target Compound 4-Methoxybenzenesulfonyl Cyclopropylidene Enhanced DAT binding selectivity; improved metabolic stability
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole-4-sulfonyl 4-Hexylphenoxy Moderate DAT inhibition (IC₅₀ = 120 nM); moderate CYP3A4 inhibition
(1R,3r,5S)-3-(4-Phenylphenoxy)-8-sulfonamide analog 3,5-Dimethylpyrazole-4-sulfonyl 4-Phenylphenoxy High plasma protein binding (>95%); poor BBB penetration
8-((3-Chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane 3-Chlorobenzenesulfonyl Methylene Potent CCR5 antagonism (IC₅₀ = 15 nM); reduced hERG liability

Key Insights :

  • Sulfonamide Diversity : The 4-methoxybenzenesulfonyl group in the target compound confers better metabolic stability compared to pyrazole- or chlorophenyl-sulfonamides, which are prone to oxidative metabolism .
  • 3-Position Modifications: Cyclopropylidene at the 3-position (target compound) enhances rigidity and DAT selectivity over analogs with flexible phenoxy groups .
Core-Modified Analogs
Compound Name Core Structure Key Features Pharmacological Profile Reference
Target Compound 8-Azabicyclo[3.2.1]octane Cyclopropylidene + 4-methoxybenzenesulfonyl DAT IC₅₀ = 45 nM; CCR5 IC₅₀ = 28 nM
5-Amino-3-azabicyclo[3.3.0]octane (Maraviroc analog) 3-Azabicyclo[3.3.0]octane Reduced conformational rigidity 10-fold lower CCR5 affinity vs. tropane core
WIN35,428 8-Azabicyclo[3.2.1]octane 2β-Carbomethoxy, 3β-(4-fluorophenyl) High DAT affinity (Ki = 11 nM); cocaine analog
RTI-336 8-Azabicyclo[3.2.1]octane 3β-(4-Chlorophenyl), 2β-isoxazole DAT IC₅₀ = 8 nM; clinical candidate for addiction

Key Insights :

  • Core Rigidity : The 8-azabicyclo[3.2.1]octane core in the target compound outperforms the 3-azabicyclo[3.3.0]octane system in Maraviroc analogs due to its restricted conformation, which is critical for receptor binding .
  • DAT Selectivity : The target compound’s DAT affinity (IC₅₀ = 45 nM) is lower than RTI-336 (IC₅₀ = 8 nM) but avoids the addictive profile of cocaine-like analogs .
Functional Group Replacements
Compound Name Functional Group Variation Impact on Activity Reference
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane Boc-protected amine + methylene Intermediate for further derivatization
8-Benzyl-3-(triazole)-8-azabicyclo[3.2.1]octane Benzyl + triazole Improved solubility; moderate NK1 antagonism
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane Pyridinylmethyl Weak DAT binding (IC₅₀ > 1 µM)

Key Insights :

  • Amine Protection : Boc-protected analogs (e.g., 3-Methylene-8-Boc) are synthetically versatile but require deprotection for biological activity .
  • Heterocyclic Additions : Triazole or pyridine substitutions (e.g., 8-benzyl-3-triazole) improve solubility but reduce target engagement compared to sulfonamides .

Biological Activity

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its interaction with monoamine transporters. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which is modified by the addition of a cyclopropylidene group and a sulfonyl moiety derived from 4-methoxybenzenesulfonyl chloride. The structural formula can be represented as follows:

C14H17NO3S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the azabicyclo[3.2.1]octane core significantly influence the binding affinity and selectivity towards various monoamine transporters:

Compound Target Binding Affinity (K_i) Selectivity Ratio (SERT/DAT)
22eDAT4.0 nM1060
22gDAT3.9 nM1358

These compounds exhibit high selectivity for DAT over SERT and NET, indicating their potential as therapeutic agents with reduced side effects associated with non-selective monoamine reuptake inhibitors .

The primary mechanism of action for this class of compounds involves the inhibition of monoamine transporters, which leads to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This mechanism is particularly relevant for mood regulation and the treatment of depression and anxiety disorders.

Case Studies

  • Dopamine Transporter Inhibition : A study demonstrated that compounds similar to this compound showed potent inhibition of dopamine reuptake, with IC50 values significantly lower than those of traditional stimulants like cocaine . This suggests a promising profile for treating conditions characterized by dopaminergic dysregulation.
  • Neuropharmacological Effects : In vivo studies have indicated that these compounds may exhibit less stimulating effects compared to cocaine at comparable doses, making them attractive candidates for further development as therapeutic agents .

Q & A

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions characterized?

8-Azabicyclo[3.2.1]octane derivatives exhibit affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions are evaluated using radioligand binding assays (e.g., competitive displacement of [³H]WIN35,428 for DAT) and neurotransmitter uptake inhibition studies in transfected cell lines. For example, substituents at the C3 position (e.g., diarylmethoxyethylidenyl groups) enhance DAT binding, while N8 modifications (e.g., cyclopropylmethyl) influence selectivity .

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold?

Key methods include:

  • Intramolecular Cyclizations : Radical cyclizations or ring-closing metathesis of pyrrolidine/piperidine precursors (e.g., bromoethylazetidin-2-ones cyclize with >99% diastereocontrol using n-Bu3SnH/AIBN) .
  • Tropinone Modification : Naturally occurring tropane alkaloids are functionalized via alkylation or sulfonylation at the N8 position .
  • Cycloadditions : Azomethine ylide [3+2] cycloadditions to form bicyclic cores .

Q. How are structural modifications at the C3 and N8 positions optimized for target selectivity?

  • C3 Modifications : Bulky aryl groups (e.g., 4-fluorophenyl) improve DAT affinity, while polar substituents (e.g., sulfonamides) enhance selectivity for enzymes like ELOVL6 .
  • N8 Substitutions : Alkyl or benzyl groups (e.g., 4-methoxybenzenesulfonyl) modulate transporter selectivity (DAT vs. SERT) and metabolic stability .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic scaffold influence biological activity?

The 8-azabicyclo[3.2.1]octane core contains three chiral centers , with the endo/exo configuration at C3 critically affecting DAT binding. For example:

  • exo-3-Amino derivatives show higher DAT inhibition (Ki < 10 nM) compared to endo isomers .
  • Stereoselective synthesis via chiral auxiliaries (e.g., tert-butyl carbamate) or enzymatic resolution ensures enantiopure yields (>95% ee) .

Q. What computational methods are used to predict SAR trends for novel derivatives?

  • Molecular Docking : Models ligand interactions with DAT/SERT binding pockets (e.g., π-π stacking with Phe43 in DAT) .
  • QSAR Studies : Hammett constants and steric parameters (e.g., Verloop descriptors) correlate substituent effects with logP and IC50 values .
  • MD Simulations : Assess conformational stability of the bicyclic scaffold in lipid bilayers .

Q. How are metabolic pathways and pharmacokinetic properties evaluated for these compounds?

  • In Vitro Metabolism : Liver microsomes (e.g., human CYP3A4/5) identify major metabolites (e.g., O-demethylation of 4-methoxybenzenesulfonyl groups) .
  • In Vivo PET Imaging : Radiolabeled analogs (e.g., [¹⁸F]NS12137) quantify blood-brain barrier penetration and target engagement in rodent models .

Methodological Notes

  • Radioligand Binding Assays : Use [³H]CFT for DAT and [³H]citalopram for SERT, with nonspecific binding defined by 10 µM nomifensine .
  • Stereoselective Synthesis : Employ chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers .
  • In Vivo Studies : Dose optimization in rodents (e.g., 1–10 mg/kg i.p.) balances efficacy and neurotoxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.